molecular formula C23H21ClN2O5 B250753 N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide

Katalognummer: B250753
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: QLDABSIWDBASIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-amino-3-methoxyphenol in the presence of a base such as triethylamine to form the intermediate 4-[(2-chlorobenzoyl)amino]-3-methoxyphenol.

    Final Coupling: The intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide is unique due to its combination of methoxy and chlorobenzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C23H21ClN2O5

Molekulargewicht

440.9 g/mol

IUPAC-Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H21ClN2O5/c1-29-16-10-14(11-17(13-16)30-2)22(27)25-15-8-9-20(21(12-15)31-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI-Schlüssel

QLDABSIWDBASIN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.